molecular formula C10H11NO4 B14814645 1-Cyclopropoxy-3-methoxy-2-nitrobenzene

1-Cyclopropoxy-3-methoxy-2-nitrobenzene

Cat. No.: B14814645
M. Wt: 209.20 g/mol
InChI Key: NIIVBLVVGTULPR-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-methoxy-2-nitrobenzene is an organic compound with the molecular formula C10H11NO4 and a molar mass of 209.20 g/mol . It is a derivative of nitrobenzene, featuring a cyclopropoxy group and a methoxy group attached to the benzene ring. This compound is primarily used in research and development within the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropoxy-3-methoxy-2-nitrobenzene can be achieved through various organic reactions. One common method involves the nitration of 1-cyclopropoxy-3-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropoxy-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromic acid.

Major Products Formed

    Reduction: 1-Cyclopropoxy-3-methoxy-2-aminobenzene.

    Oxidation: 1-Cyclopropoxy-3-carboxy-2-nitrobenzene.

Scientific Research Applications

1-Cyclopropoxy-3-methoxy-2-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-methoxy-2-nitrobenzene is primarily related to its functional groups. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity in various chemical reactions. The methoxy group, being electron-donating, can activate the benzene ring towards electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyclopropoxy and methoxy groups on the benzene ring. This combination of electron-donating and electron-withdrawing groups provides a unique reactivity profile, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1-cyclopropyloxy-3-methoxy-2-nitrobenzene

InChI

InChI=1S/C10H11NO4/c1-14-8-3-2-4-9(10(8)11(12)13)15-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

NIIVBLVVGTULPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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